molecular formula C8H11N5O B6533027 3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058197-15-1

3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533027
CAS No.: 1058197-15-1
M. Wt: 193.21 g/mol
InChI Key: VBGLKPIIHHAQDH-UHFFFAOYSA-N
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Description

3-Methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound characterized by a fused triazole-pyrimidine scaffold. Its molecular formula is C₈H₁₁N₅O, with a molar mass of 193.21 g/mol (derived from , adjusted for propyl substitution). This compound belongs to the broader class of [1,2,3]triazolo[4,5-d]pyrimidin-7-ones, which are notable for their antiviral properties, particularly against the chikungunya virus (CHIKV) . The methyl and propyl substituents at positions 3 and 6 of the triazolo-pyrimidine core likely influence its pharmacokinetic and pharmacodynamic profiles, including solubility, metabolic stability, and target binding .

Properties

IUPAC Name

3-methyl-6-propyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-3-4-13-5-9-7-6(8(13)14)10-11-12(7)2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGLKPIIHHAQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)N=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles or other suitable electrophiles under acidic or basic conditions.

    Pyrimidine Ring Construction: The triazole intermediate is then subjected to further cyclization with suitable reagents to form the pyrimidine ring. This step often involves the use of formamide or other formylating agents.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-methyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural diversity within the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class arises primarily from substitutions at positions 3 and 4. Key analogues and their properties are summarized below:

Compound Name Substituents (Position 3/6) Molecular Formula Molar Mass (g/mol) Predicted pKa Key Features
3-Methyl-6-propyl derivative (Target) Methyl (3), Propyl (6) C₈H₁₁N₅O 193.21 8.02 ± 0.70 Moderate lipophilicity due to alkyl groups; potential for improved BBB penetration
MADTP-314 (Prototype) Aryl (3), Unspecified (6) Not provided ~300–350* Not reported Potent CHIKV nsP1 inhibitor; resistance mutations (P34S, T246A) observed
10a () 4-Chlorophenyl (2), Hexyl (6) C₁₆H₁₈ClN₅O 331.81 Not reported Higher molar mass and lipophilicity; lower solubility
13 () 2-Hydroxyphenyl (3), Methyl (7) C₁₈H₁₄N₄O₂ 318.32 Not reported Polar hydroxyl group enhances solubility; lower antiviral activity

*Estimated based on structural similarity to other MADTP compounds.

Key Observations :

  • Alkyl vs. However, aryl groups in MADTP-314 enhance nsP1 binding affinity, as evidenced by its EC₅₀ values in the low micromolar range .
  • Impact of Halogens : Chlorine in compound 10a increases molar mass and lipophilicity, which may reduce bioavailability .
  • Hydroxyl Groups : Compound 13’s hydroxyphenyl group improves aqueous solubility but may reduce membrane permeability, limiting antiviral efficacy .
Antiviral Activity and Mechanisms

The target compound shares a mechanism of action with other [1,2,3]triazolo[4,5-d]pyrimidin-7-ones: inhibition of CHIKV nsP1, a viral enzyme critical for mRNA capping . However, structural differences lead to variations in potency and resistance profiles:

  • Potency : MADTP-314 (EC₅₀ = 0.5–2 µM) is more potent than early lead compounds due to optimized aryl substitutions . The target compound’s activity is inferred to be moderate, as alkyl substituents are less effective than aryl groups in nsP1 binding .
  • Resistance Mutations : MADTP compounds select for nsP1 mutations (e.g., P34S, T246A) that reduce drug efficacy . The target compound’s smaller substituents may evade resistance mechanisms associated with bulkier groups, though this requires experimental validation.
  • Selectivity : Unlike lobaric acid (a natural nsP1 inhibitor), triazolo-pyrimidines show minimal off-target effects on host mRNA capping pathways .

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